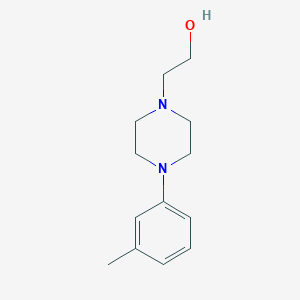

2-(4-(M-tolyl)piperazin-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-methylphenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)15-7-5-14(6-8-15)9-10-16/h2-4,11,16H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPCVUJVXYMQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 M Tolyl Piperazin 1 Yl Ethan 1 Ol and Its Analogues

Strategic Retrosynthetic Analysis of the 2-(4-(M-tolyl)piperazin-1-yl)ethan-1-ol Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com For 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol, two primary bond disconnections are strategically logical, targeting the bonds formed during the final constructive steps of the synthesis.

Disconnection A (C-N Bond of the Ethanol (B145695) Moiety): The most intuitive disconnection is at the C-N bond between the piperazine (B1678402) ring and the ethanol side chain. This approach simplifies the target molecule into two key synthons: a nucleophilic 1-(m-tolyl)piperazine and a two-carbon electrophilic synthon representing the ethan-1-ol moiety. The corresponding real-world reagents for these synthons would be 1-(m-tolyl)piperazine and an electrophile like ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-chloroethanol).

Disconnection B (Aryl C-N Bond): A second disconnection can be made at the C-N bond between the m-tolyl group and the piperazine ring. This leads to m-toluidine (B57737) (or a derivative like m-bromotoluene) and a pre-functionalized piperazine, 2-(piperazin-1-yl)ethan-1-ol. This strategy is viable if the piperazine-ethanol scaffold is more accessible than 1-(m-tolyl)piperazine.

Following Disconnection A, the 1-(m-tolyl)piperazine intermediate can be further deconstructed via another C-N bond disconnection into m-toluidine and a synthon for N,N-bis(2-ethyl)amine, suggesting a practical starting point from primary aromatic amines and dihaloalkanes. This multi-step disconnection strategy forms the basis for the most common and direct synthetic approaches.

Direct Synthesis Approaches to 2-(4-(M-tolyl)piperazin-1-yl)ethan-1-ol

The forward synthesis, guided by the primary retrosynthetic analysis, is most commonly achieved through the N-alkylation of 1-(m-tolyl)piperazine. This key intermediate serves as a versatile building block in pharmaceutical and chemical research. chemimpex.com

The reaction involves the nucleophilic attack of the secondary amine on the piperazine ring (at the N4 position) onto a suitable two-carbon electrophile. Common methods include:

Reaction with 2-Haloethanols: The reaction of 1-(m-tolyl)piperazine with 2-chloroethanol (B45725) or 2-bromoethanol (B42945) in the presence of a base (e.g., potassium carbonate or triethylamine) and a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) affords the target compound. The base is required to neutralize the hydrohalic acid byproduct.

Reaction with Ethylene Oxide: A more atom-economical approach is the ring-opening of ethylene oxide by 1-(m-tolyl)piperazine. This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which facilitates the protonation of the alkoxide intermediate to yield the final alcohol. This method avoids the formation of salt byproducts.

These direct approaches are efficient for producing the core scaffold, which can then be used for further derivatization.

Synthesis of Key Precursors and Intermediates for Piperazine-Ethanol Scaffolds

1-(m-Tolyl)piperazine, also known as 1-(3-methylphenyl)piperazine, is the central intermediate for the target molecule. tcichemicals.comchemspider.com Several methods exist for its synthesis:

Classical Condensation: A traditional and cost-effective method involves the double N-alkylation of m-toluidine with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com The reaction is typically performed at elevated temperatures in a high-boiling point solvent, often with a base to scavenge the generated HCl.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern and versatile approach is the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromotoluene (B146084) or 3-chlorotoluene) with piperazine. This reaction uses a palladium catalyst and a specialized phosphine (B1218219) ligand under basic conditions. It offers high yields and tolerates a wider range of functional groups compared to classical methods. organic-chemistry.org

| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| Classical Condensation | m-Toluidine, Bis(2-chloroethyl)amine HCl | High temperature, Base (e.g., Na2CO3) | Cost-effective, Scalable | Harsh conditions, Potential for side products |

| Buchwald-Hartwig Amination | 3-Bromotoluene, Piperazine | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | High yields, Functional group tolerance, Milder conditions | Higher cost of catalyst and ligands |

The ethanol moiety is typically introduced using a reactive two-carbon synthon. The choice of reagent can influence reaction conditions and outcomes.

2-Haloethanols: 2-Chloroethanol and 2-bromoethanol are common C2 electrophiles. They are readily available and provide a straightforward route for N-alkylation.

Ethylene Oxide: As a highly strained three-membered ring, ethylene oxide is a potent electrophile that reacts readily with amines. Its use is efficient but requires careful handling due to its gaseous nature and toxicity.

In-situ Functionalization: An alternative strategy involves converting the hydroxyl group of a pre-existing piperazine-ethanol compound into a better leaving group, such as a tosylate. A study has shown that the tosylation of 2-(piperazin-1-yl)ethanols can lead to a spontaneous conversion into the corresponding ethyl chlorides under classical tosylation conditions (tosyl chloride in pyridine), providing a functional handle for further nucleophilic substitution. nih.gov

Diversification Strategies and Chemical Transformations of 2-(4-(M-tolyl)piperazin-1-yl)ethan-1-ol Derivatives

The 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol scaffold possesses multiple sites for chemical modification, allowing for the generation of diverse analogues. Key transformations target the terminal hydroxyl group, the piperazine ring, and the tolyl substituent.

O-Functionalization: The primary alcohol of the ethanol side chain is a prime site for derivatization.

O-Alkylation (Etherification): Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields various ethers.

O-Acylation (Esterification): Treatment with acyl chlorides or carboxylic anhydrides produces esters, which can act as prodrugs or modify the compound's lipophilicity.

Hydroxyl Group Displacement: The alcohol can be converted to a better leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles (e.g., halides, azides, cyanides, or other amines) to introduce new functionalities. For instance, direct conversion to the corresponding chloride has been observed during tosylation procedures. nih.gov

Piperazine Ring Modification: While N-alkylation at the N1 position is complete, the carbon atoms of the piperazine ring can be functionalized. Modern methods involving photoredox catalysis or direct lithiation can enable C-H functionalization at the α-position to the nitrogen atoms, providing access to substituted piperazine cores. mdpi.com

Aromatic Ring Substitution: The m-tolyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although regioselectivity needs to be carefully controlled by the existing methyl and piperazine substituents.

| Reaction Site | Transformation | Reagents | Resulting Functional Group |

| Hydroxyl Group | O-Acylation | Acyl Chloride, Pyridine | Ester |

| Hydroxyl Group | O-Alkylation | Alkyl Halide, NaH | Ether |

| Hydroxyl Group | Tosylation/Displacement | 1. TsCl, Pyridine2. Nucleophile (e.g., NaN3) | Azide, Halide, etc. |

| Piperazine Ring | α-C-H Alkylation | Organic Photocatalyst, α,β-Unsaturated Carbonyl | α-Alkyl Piperazine |

| Tolyl Ring | Nitration | HNO3, H2SO4 | Nitro-Aryl |

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues

The parent compound, 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol, is achiral. However, chirality can be introduced to create stereoisomerically pure analogues, which is often crucial for pharmacological activity. Asymmetric synthesis can be approached by introducing a stereocenter on either the piperazine ring or the ethanol side chain.

Synthesis from Chiral Precursors: The most direct method is to use enantiomerically pure starting materials.

Chiral Piperazines: One could start with a chiral 2-substituted piperazine, such as (S)-2-methylpiperazine, and perform the N-arylation and subsequent N-alkylation steps. This would yield a chiral derivative with a stereocenter on the piperazine ring.

Chiral Ethanol Synthons: Alternatively, a chiral epoxide, such as (R)- or (S)-propylene oxide, could be used in the alkylation step. The ring-opening reaction with 1-(m-tolyl)piperazine would result in a chiral secondary alcohol on the side chain, yielding (R)- or (S)-1-(4-(m-tolyl)piperazin-1-yl)propan-2-ol.

Enantioselective Reactions: Advanced catalytic methods can be employed to create stereocenters with high enantioselectivity.

Asymmetric C-H Functionalization: For analogues with substitution on the piperazine ring, diastereoselective α-C-H lithiation of N-Boc protected piperazines can be used to install substituents with good stereocontrol. mdpi.com

Asymmetric Reduction: A ketone precursor, such as 1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one, could be subjected to asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or chiral reducing agents (e.g., CBS catalyst) to produce the (R)- or (S)-alcohol enantioselectively. While specific examples for this exact substrate are not prevalent, the methodology is well-established for the asymmetric synthesis of chiral alcohols. nih.gov

These strategies provide pathways to access specific stereoisomers, enabling detailed investigation into their distinct biological properties.

Spectroscopic and Stereochemical Characterization of 2 4 M Tolyl Piperazin 1 Yl Ethan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and conformation of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol can be established. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the m-tolyl group, the piperazine (B1678402) ring, and the ethanol (B145695) side chain. The aromatic protons of the m-tolyl group would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The methyl protons of the tolyl group would give rise to a singlet at approximately δ 2.3 ppm. The protons on the piperazine ring would likely appear as complex multiplets in the range of δ 2.5 to 3.5 ppm due to their conformational exchange. The methylene (B1212753) protons of the ethanol side chain adjacent to the piperazine nitrogen and the hydroxyl group would also produce distinct signals, with their chemical shifts and multiplicities providing information about their chemical environment and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The aromatic carbons of the m-tolyl group would resonate in the δ 110-150 ppm region. The methyl carbon of the tolyl group would appear at a more upfield chemical shift, around δ 20 ppm. The carbon atoms of the piperazine ring would be expected in the δ 45-60 ppm range. The two carbons of the ethanol side chain would also have characteristic chemical shifts, with the carbon bearing the hydroxyl group appearing further downfield.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Tolyl-CH₃ | ~2.3 (s) | ~21 |

| Piperazine-CH₂ (adjacent to N-tolyl) | ~3.0-3.3 (m) | ~50 |

| Piperazine-CH₂ (adjacent to N-ethanol) | ~2.5-2.8 (m) | ~53 |

| N-CH₂-CH₂-OH | ~2.6 (t) | ~60 |

| N-CH₂-CH₂-OH | ~3.6 (t) | ~59 |

| Tolyl-Ar-H | ~6.7-7.2 (m) | ~116-138 |

| Tolyl-Ar-C (quaternary) | - | ~130-152 |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The data presented is an estimation based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing insights into its structure through analysis of its fragmentation patterns. chemguide.co.uk For 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of the molecular ion would likely proceed through several predictable pathways. Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring is a common fragmentation route for such compounds. libretexts.org This could lead to the loss of the ethanol group or fragmentation of the piperazine ring itself. Cleavage of the bond between the piperazine ring and the tolyl group could also occur. The resulting fragment ions would produce a characteristic pattern in the mass spectrum, aiding in the structural confirmation.

Expected Key Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion (M⁺) |

| 189 | [C₁₂H₁₇N₂]⁺ | Loss of CH₂OH |

| 175 | [C₁₁H₁₅N₂]⁺ | Loss of CH₂CH₂OH |

| 133 | [C₈H₁₃N₂]⁺ | Cleavage of the piperazine ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic tolyl group would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine and ethanol moieties would be observed in the 2800-3000 cm⁻¹ range. The C-N stretching of the tertiary amines in the piperazine ring would likely produce signals in the 1000-1250 cm⁻¹ region. The C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Expected Characteristic Infrared Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2800-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Tertiary Amine C-N | Stretching | 1000-1250 |

| Primary Alcohol C-O | Stretching | ~1050 |

Chiroptical Studies and Enantiomeric Purity Determination

Although 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol itself is not chiral, the introduction of a substituent at the 2-position of the piperazine ring or on the ethanol side chain could create a chiral center. In such cases, the compound would exist as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers and determining the enantiomeric purity of a sample.

Methods such as chiral High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis with a chiral selector could be employed for the separation of enantiomers. nih.govnih.gov These techniques rely on the differential interaction of the enantiomers with a chiral stationary or mobile phase, allowing for their resolution and quantification. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can provide information about the absolute configuration and conformational properties of chiral molecules.

X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol may not be publicly available, analysis of related tolylpiperazine compounds can provide valuable insights into the expected solid-state conformation. researchgate.net

Molecular Interactions and Biological Target Engagement Mechanisms of 2 4 M Tolyl Piperazin 1 Yl Ethan 1 Ol Analogues

Investigation of Receptor Binding Profiles and Ligand-Target Affinities

The interaction of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol analogues with various neurotransmitter receptors is a critical area of research. The N-phenylpiperazine scaffold is recognized as a primary molecular element for binding to aminergic G-protein-coupled receptors (GPCRs). nih.gov The affinity and selectivity of these compounds are determined by the nature of the substituents on both the aryl ring and the second nitrogen atom of the piperazine (B1678402) core.

Arylpiperazine derivatives are well-known for their significant affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. While simple arylpiperazines often show moderate selectivity for 5-HT1B sites, N4-substitution can substantially increase affinity for 5-HT1A receptors. nih.gov Research has shown that derivatives with a 2-methoxyphenyl group on the piperazine ring, linked via a propyl chain to bulky carbocyclic structures like adamantanamine, exhibit high-affinity binding to the 5-HT1A receptor. mdpi.comsemanticscholar.org For example, one such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a very high affinity, with a Ki value of 0.6 nM. nih.gov The introduction of a tetralin moiety on the side chain of 4-alkyl-1-arylpiperazines has also been explored to enhance selectivity for 5-HT1A over other serotonin and dopamine (B1211576) receptors, with some derivatives showing IC50 values as low as 0.3 nM. nih.gov

Table 1: Binding Affinities of Arylpiperazine Analogues at Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |

|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) | 5-HT1A | 0.6 | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (fumarate salt) | 5-HT1A | 1.2 | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine (fumarate salt) | 5-HT1A | 21.3 | - |

| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives with tetralin moiety | 5-HT1A | - | 0.3 |

Analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol have been extensively studied as ligands for dopamine receptors, with a particular emphasis on the D4 subtype. The D4 receptor is a target for treating neurological disorders like glioblastoma. acs.org A series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides demonstrated significant D4 receptor affinities, with IC50 values ranging from 0.057 to 7.8 nM. nih.gov Notably, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an exceptionally high affinity for the D4 receptor (IC50 = 0.057 nM) and over 10,000-fold selectivity compared to the D2 receptor. nih.gov Structural modifications, such as replacing the N4-phenyl terminal with a naphthyl group, have also been shown to enhance D4R affinity and selectivity. acs.org Computational approaches using topological descriptors have been employed to predict the binding affinity of N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides to D3 and D4 receptors. nih.gov

Table 2: Binding Affinities of Arylpiperazine Analogues at Dopamine D4 Receptors

| Compound | Target Receptor | Binding Affinity (IC50, nM) | Selectivity (D4 vs D2) |

|---|---|---|---|

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | D4 | 0.057 | >10,000-fold |

| N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides (general series) | D4 | 0.057 - 7.8 | Variable |

| α-naphthyl derivative 15 | D4 | Higher than lead compound 9 | - |

| β-naphthyl compound 16 | D4 | - | ~10-fold more selective than lead 9 |

The sigma (σ) receptors, particularly σ1 and σ2 subtypes, are another important class of targets for arylpiperazine compounds. These receptors are involved in regulating various neural activities. researchgate.net A screening of piperidine (B6355638)/piperazine-based compounds identified molecules with nanomolar affinity at the σ1 receptor, with Ki values ranging from 3.2 to 434 nM. nih.gov The basic amino moiety in these compounds appears to be a key driver for σ1R/σ2R affinity and selectivity. nih.gov Some novel arylpiperazine derivatives have been specifically designed to target both 5-HT1A and σ1 receptors, achieving high affinities for both, with Ki values below 20 nmol/L. researchgate.net For instance, one compound demonstrated a Ki of 0.44 nmol/L for 5-HT1A and 0.27 nmol/L for the σ1 receptor. researchgate.netresearchgate.net The minimal pharmacophore for high-affinity σ1 receptor binding is often considered to be a phenylalkylamine structure. nih.gov

Table 3: Binding Affinities of Piperazine-based Compounds at Sigma Receptors

| Compound Series/Example | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Piperidine/piperazine-based compounds (general series) | σ1 | 3.2 - 434 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | 3.2 |

| Dual 5-HT1A/σ1 arylpiperazine derivative (Compound 27) | σ1 | 0.27 |

| p-methoxybenzyl substituted piperazine 3d | σ1 | 12.4 |

Related arylpiperazine structures have been investigated for their potential to interact with other neurotransmitter systems, such as the cholinergic system, by inhibiting cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.gov Amiridine-piperazine hybrids have shown mixed-type reversible inhibition of both AChE and BChE. nih.gov The anti-AChE activity was found to be dependent on the N4-substitution of the piperazine ring, with para-substituted aromatic moieties leading to the highest activity in the low micromolar range. nih.gov For example, one top-ranked compound had an IC50 for AChE of 1.83 µM. nih.gov Similarly, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were assessed, with one compound featuring an ortho-chlorine moiety showing an IC50 of 0.91 µM against AChE. nih.gov

Table 4: Cholinesterase Inhibition by Piperazine Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC50, µM) |

|---|---|---|

| N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide (5h) | AChE | 1.83 |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | 0.91 |

| Benzothiazolone derivative M13 | BChE | 1.21 |

Enzyme Modulation and Inhibition Kinetics

Beyond receptor binding, analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol can modulate the activity of crucial enzymes involved in cellular metabolism.

Glutaminase 1 (GLS1) is a mitochondrial enzyme that converts glutamine to glutamate (B1630785) and is a key target in cancer therapy due to the reliance of many tumor cells on glutamine metabolism. nih.govnih.govmdpi.com Inhibition of GLS1 has been shown to have anti-proliferative effects in various cancers. nih.gov A number of small-molecule allosteric inhibitors of GLS1 have been developed, some of which feature piperidine or related heterocyclic structures. researchgate.net For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were identified as selective GLS1 inhibitors, with one derivative showing an IC50 value of 68 nM. researchgate.net Another promising candidate, a macrocyclic GLS1 allosteric inhibitor, was identified with a robust inhibitory activity (IC50 = 6 nM). nih.gov Well-characterized inhibitors like BPTES [bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide] and CB-839 are used as benchmarks in these studies and effectively inhibit cell proliferation and mTORC1 signaling in cancer cell lines. nih.gov The inhibition of GLS1 can lead to a decrease in intracellular glutamate levels, redox imbalance, and suppression of the TCA cycle, ultimately hindering tumor growth. nih.govnih.govnih.gov

Table 5: Inhibition of Glutaminase 1 (GLS1) by Related Compounds

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivative (24y) | GLS1 | 68 nM |

| Macrocyclic inhibitor 13b (LL202) | GLS1 | 6 nM |

| CB-839 | GLS1 | Effective in vitro and in vivo |

| BPTES | GLS1 | Effective in vitro |

Poly (ADP-Ribose) Polymerase (PARP1) Inhibition

The piperazine scaffold is a key structural motif in the development of Poly (ADP-Ribose) Polymerase 1 (PARP1) inhibitors. nih.govresearchgate.net PARP1 is a critical enzyme involved in cellular processes such as DNA repair and gene transcription. nih.gov Analogues incorporating the tolyl-piperazine structure have been investigated for their ability to inhibit this enzyme, which is a significant target in oncology. nih.gov

One such analogue, 2-((2-((4-Methoxybenzyl)thio)pyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone, demonstrated notable inhibition of the catalytic activity of PARP1. nih.gov In general, many PARP inhibitors function by acting as structural analogues of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), competing with it at the enzyme's catalytic domain. nih.gov Further research into substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones also identified potent PARP-1 inhibitors, underscoring the importance of the piperazine group in engaging this target. researchgate.net Studies have also shown that the pharmacological inhibition of both PARP-1 and PARP-2 can increase the chemosensitivity of tumor cells to certain DNA methylating agents. nih.gov

Table 1: PARP1 Inhibition by Piperazine Analogues

| Compound Analogue | Target | Key Finding | Source |

|---|---|---|---|

| 2-((2-((4-Methoxybenzyl)thio)pyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone (Compound 5e) | PARP1 | Inhibited the catalytic activity of PARP1 in human breast cancer cells. | nih.gov |

| Substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | PARP1 | Identified as a series of potent PARP-1 inhibitors. | researchgate.net |

| GPI 15427 (General PARP inhibitor) | PARP-1 / PARP-2 | Increased sensitivity of tumor cells to temozolomide (B1682018) (TMZ) in both PARP-1-proficient and -deficient cells. | nih.gov |

Preclinical In Vitro Biological Activity Investigations

The piperazine nucleus is a well-established scaffold in the design of novel antimicrobial agents. researchgate.net A broad range of biologically active compounds incorporating this moiety have displayed significant antibacterial and antifungal properties. researchgate.netnih.gov

Derivatives of 2-(piperazin-1-yl) have shown potent activity against various microbial strains. For instance, the novel compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) exhibited bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The minimum bactericidal concentrations (MBCs) for PNT were determined to be 1.25 µg/mL, 5.0 µg/mL, and 10 µg/mL against these strains, respectively. nih.gov

In another study, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized and evaluated for their antimicrobial effects. nih.gov One of the most potent compounds from this series showed significant activity against Listeria monocytogenes. nih.gov Notably, several compounds in this class were more potent than the reference drug ampicillin (B1664943) against MRSA, and also showed efficacy against resistant strains of Escherichia coli and Pseudomonas aeruginosa. nih.gov The same series also demonstrated antifungal activity against species such as Trichoderma viride. nih.gov

Table 2: Antimicrobial Activity of Piperazine Analogues

| Compound Analogue | Microbial Strain(s) | Observed Activity | Source |

|---|---|---|---|

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Bactericidal activity with MBCs of 1.25-10 µg/mL. | nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives (e.g., Compound 3k) | L. monocytogenes, MRSA, E. coli, P. aeruginosa | Potent antibacterial activity, in some cases exceeding ampicillin. | nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives (e.g., Compound 3k) | Trichoderma viride, Aspergillus fumigatus | Good antifungal activity. | nih.gov |

| (4-(2-Amino-4,5-dichlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | Various bacteria | Moderate antibacterial activity. | researchgate.net |

Analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol that inhibit PARP1 can induce significant modulation of cellular pathways, particularly those related to DNA damage response and apoptosis. nih.govnih.gov

In studies involving the tolyl-piperazine derivative 2-((2-((4-Methoxybenzyl)thio)pyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone, treatment of human breast cancer cells resulted in several key cellular events. nih.gov These included the enhanced cleavage of PARP1, a hallmark of apoptosis, and the increased phosphorylation of H2AX, a protein that is phosphorylated at sites of DNA double-strand breaks. nih.gov Furthermore, the compound led to an increase in CASPASE 3/7 activity, confirming the induction of the apoptotic cascade. nih.gov

Pharmacological inhibition of PARP activity has also been shown to influence cell cycle progression and the activation of checkpoint proteins. nih.gov When used in combination with DNA methylating agents, PARP inhibitors can induce a higher level of cell accumulation at the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is accompanied by more extensive phosphorylation of the checkpoint kinase Chk-1 and the tumor suppressor protein p53, indicating the activation of DNA damage checkpoints. nih.gov

Table 3: Cellular Pathway Modulation by Piperazine Analogues

| Compound Analogue/Inhibitor | Model System | Modulated Pathway/Marker | Effect | Source |

|---|---|---|---|---|

| 2-((2-((4-Methoxybenzyl)thio)pyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone (Compound 5e) | Human breast cancer cells | PARP1 Cleavage | Enhanced | nih.gov |

| Compound 5e | Human breast cancer cells | Phosphorylation of H2AX | Enhanced | nih.gov |

| Compound 5e | Human breast cancer cells | CASPASE 3/7 Activity | Increased | nih.gov |

| GPI 15427 (PARP inhibitor) + TMZ | Melanoma/Cervical carcinoma cells | Cell Cycle | G2/M Arrest | nih.gov |

| GPI 15427 + TMZ | Melanoma/Cervical carcinoma cells | Phosphorylation of Chk-1 and p53 | Increased | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

The mechanisms of action for biologically active piperazine-containing compounds are diverse and target-specific. At the molecular level, these mechanisms often involve direct interaction with the active or allosteric sites of enzymes.

For analogues that function as PARP1 inhibitors, the primary mechanism is competitive antagonism. nih.gov These molecules are often designed to mimic the structure of NAD+, the natural substrate for PARP enzymes. nih.gov By binding to the NAD+ pocket in the catalytic domain of PARP1, the inhibitors prevent the enzyme from performing its function of poly ADP-ribosylation, thereby disrupting DNA repair pathways. nih.gov

In the context of antimicrobial activity, different mechanisms have been identified. The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) is believed to exert its bactericidal effect through the inhibition of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. nih.gov For another class of antimicrobial piperazines, molecular docking studies predicted that the mechanism of action involves the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of the bacterial cell wall. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Piperazine (B1678402) Ring and Ethan-1-ol Moiety

The biological activity of arylpiperazine derivatives can be significantly altered by modifying substituents on both the piperazine ring and the terminal aryl group.

Piperazine Ring and Aryl Group Modifications: The piperazine scaffold itself is crucial for activity; replacing it with morpholine (B109124) or pyrrolidine (B122466) rings often leads to a noticeable decrease in biological effect. tandfonline.com The two nitrogen atoms of the piperazine core are key to improving the pharmacokinetic properties of drug candidates, as their pKa values contribute to increased water solubility and bioavailability. tandfonline.com

For the aryl moiety, the position and nature of substituents are critical.

Positional Isomerism: Studies on arylpiperazines have shown that substitutions at the ortho- or meta-positions of the phenyl ring are often favorable for certain biological activities. nih.gov For instance, in the context of androgen receptor (AR) antagonism, ortho-substituted phenyl derivatives displayed moderate to strong cytotoxic activities. mdpi.com Conversely, para-substitution with electron-withdrawing groups can decrease binding affinity to serotonin (B10506) 5-HT1A and dopamine (B1211576) D2A receptors. researchgate.net

Nature of Substituents: The electronic properties of the substituents on the tolyl ring play a significant role. The introduction of groups like chlorine or trifluoromethyl on the benzene (B151609) ring has been shown to result in greater cytotoxic activity in certain cancer cell lines. mdpi.com In some cases, replacing the arylpiperazine group with alkyl or carbonyl piperazines led to reduced antiproliferative activities, indicating the importance of the aryl group for binding. nih.gov

Ethan-1-ol Moiety Modifications: The ethan-1-ol side chain is also a site for modification that can influence activity. In a broad class of aryl alkanol piperazine derivatives, descriptors related to this portion of the molecule were found to influence activity as 5-hydroxytryptamine (5-HT) reuptake inhibitors. nih.gov The hydroxyl group can participate in hydrogen bonding, which may be a key interaction with biological targets. Modifications, such as esterification or replacement with other functional groups, would alter these interactions. For example, in a series of related compounds, introducing a phenylacetamide group via the side chain resulted in moderate affinity and selectivity for sigma(1) receptors. nih.gov

| Modification Site | Type of Modification | Observed Effect on Biological Activity |

| Aryl Ring | m-tolyl group | Influences receptor binding and selectivity. |

| Ortho-substituents | Can enhance cytotoxic activities. mdpi.com | |

| Para-substituents | Electron-withdrawing groups may decrease receptor binding. researchgate.net | |

| Piperazine Ring | N-1 substitution (Aryl) | Critical for binding; replacement can reduce activity. nih.gov |

| N-4 substitution (Ethanol) | The hydroxyl group can form key hydrogen bonds. | |

| Ring substitution | Carbon-substituted piperazines offer structural diversity. mdpi.com | |

| Ethan-1-ol Moiety | Hydroxyl group | Potential for key hydrogen bond interactions. |

| Chain modification | Can be converted to other functional groups (e.g., amides) to alter receptor selectivity. nih.gov |

Stereochemical Influences on Molecular Interactions

Stereochemistry is a critical factor that can dictate the biological activity of piperazine derivatives. Different enantiomers of a chiral compound often exhibit distinct pharmacological profiles due to the three-dimensional nature of receptor binding sites. researchgate.net

For arylpiperazine derivatives, stereoisomerism can arise from chiral centers on the piperazine ring itself or on its substituents. Research on related chiral piperazine compounds has demonstrated that biological activity can be highly stereoselective. For instance, the stereoselective synthesis of certain piperazine derivatives is crucial for achieving the desired therapeutic effect, as one enantiomer may be significantly more active or have a different pharmacological profile than the other. nih.govrsc.org

In the synthesis of complex molecules containing a piperazine ring, controlling the stereochemistry is a key step to ensure the final product has the correct three-dimensional arrangement for optimal interaction with its biological target. mdpi.com While specific stereochemical studies on 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol are not detailed in the provided context, the principles derived from similar structures underscore the importance of stereoisomerism. The spatial arrangement of the m-tolyl group and the ethan-1-ol moiety relative to the piperazine ring conformation would significantly influence how the molecule fits into a receptor's binding pocket.

Linker Region Variation and its Effects on Biological Activity

Studies on long-chain arylpiperazines (LCAPs) have explored the impact of linker modifications.

Linker Length: The length of the alkyl chain connecting the piperazine ring to another molecular fragment can significantly affect receptor affinity. For some H3 receptor antagonists, extending the linker length decreased affinity. nih.gov However, in other series of piperazine derivatives, the length of the alkylic linker did not show a clear influence on affinity for the σ1 receptor. nih.gov A study on PROteolysis TArgeting Chimeras (PROTACs) found a significant effect of chain length on efficacy, with an optimal distance being a 16-atom chain. nih.gov This highlights that the optimal linker length is often target-dependent.

Linker Flexibility: The rigidity of the linker also plays a role. Research comparing flexible alkyl chains (e.g., pentamethylene) with more constrained linkers (e.g., xylyl moieties) found that for some serotonin receptors, flexible linkers were strongly favored. nih.gov For other receptors, the modifications to the spacer had little effect on activity. nih.gov

In a study of arylpiperazine derivatives with an atypical antipsychotic profile, a five-atom linker was a key component of the general structure, connecting the arylpiperazine moiety to a quinolinone-like moiety. nih.gov This underscores the common strategy of using linkers to connect different pharmacophoric elements to achieve a desired polypharmacological profile.

Physicochemical Descriptors and Their Correlation with Research Findings (e.g., LogP, Topological Polar Surface Area)

Physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are crucial for determining the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com

Lipophilicity (LogP): LogP is a measure of a compound's solubility in a nonpolar solvent versus a polar one. It is a key factor in structure-activity relationship studies. mdpi.com For a series of N-arylpiperazine compounds with antimicrobial activity, experimentally determined LogP values indicated a highly lipophilic nature, which is often essential for crossing biological membranes. mdpi.com The versatile structure of piperazine allows for modifications that can tune these properties, improving water solubility and bioavailability. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. The two nitrogen atoms in the piperazine ring contribute significantly to the TPSA and provide a large polar surface area, which can enhance water solubility and target affinity. researchgate.net

For aryl alkanol piperazine derivatives, quantitative structure-activity relationship (QSAR) models have been developed where descriptors related to polarity and molecular shape, which are related to TPSA and LogP, were found to influence their biological activity. nih.gov The balance between lipophilicity and polarity is critical; the piperazine moiety itself helps to improve the pharmacokinetic features of drug candidates by providing two primary nitrogen atoms that can increase water solubility. tandfonline.com

| Compound | Predicted LogP | Predicted TPSA (Ų) |

| 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol | ~2.5 - 3.0 | ~35 - 45 |

| 1-Phenylpiperazine | 1.89 | 15.27 |

| 2-(4-(p-tolyl)piperazin-1-yl)ethanone | 2.34 | 32.59 |

(Note: The values for the subject compound are estimated based on related structures, as direct experimental or calculated values were not found in the provided search context. Values for related compounds are included for comparison.)

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules. For derivatives similar to the tolyl-piperazine structure, density functional theory (DFT) methods, such as using the B3LYP functional with a 6-31+G(d,p) basis set, are utilized to analyze the molecular electrostatic potential (MEP). mdpi.com The resulting MEP map illustrates the charge distribution across the molecule, identifying regions that are prone to electrophilic and nucleophilic attack. mdpi.com

In a related compound, 2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone, MEP analysis revealed that the oxygen atom of the carbonyl group is surrounded by a positive charge, indicating a likely site for nucleophilic attack. mdpi.com Conversely, a negatively charged region was identified on the hydrogen atoms of the piperazine (B1678402) ring, suggesting a probable site for electrophilic attack. mdpi.com Such calculations for 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol would similarly map its electronic landscape, highlighting key areas for molecular interactions and reactivity.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. impactfactor.orgscienceopen.com This method is widely used in drug design to understand intermolecular interactions. impactfactor.org The binding affinity is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger interaction. impactfactor.orgnih.gov

Studies on structurally related piperazine derivatives have demonstrated their potential to bind to various protein targets. For instance, docking studies of certain 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives against the C-C chemokine receptor type 1 (CCR1) have been performed to understand their inhibitory mechanisms. nih.gov In other research, piperazine-linked naphthalimide derivatives were docked against the carbonic anhydrase IX (CAIX) protein, revealing binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov These studies also identified key amino acid residues involved in hydrogen bonding and other interactions, such as Arg6, Trp9, and Val130. nih.gov Similarly, a novel 2-(4-allylpiperazin-1-yl) derivative showed a promising binding affinity for an E. coli target protein with a docking score of -5.53 Kcal/mol. impactfactor.orgresearchgate.net

These examples highlight how molecular docking could be applied to 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol to predict its potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

| Piperazine Derivative Class | Protein Target | Range of Binding Affinities (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-linked 1,8-Naphthalimide | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | nih.gov |

| 2-(4-allylpiperazin-1-yl)ethanone derivative | E. coli protein (1KZN) | -5.53 | impactfactor.orgresearchgate.net |

| 2-(4-allylpiperazin-1-yl)ethanone derivative | Candida albicans protein (1AI9) | -0.72 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. nih.gov Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose. nih.gov Key parameters analyzed during MD simulations include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov

RMSD measures the average deviation of the protein and ligand atoms from their initial positions, with lower, stable values indicating a stable complex. RMSF analysis reveals the flexibility of different parts of the protein, highlighting which residues have the most movement during the simulation. In a study of piperazine-linked naphthalimide derivatives complexed with CAIX, MD simulations were run for 100 nanoseconds to confirm the structural stability of the docked pairs. nih.gov These simulations help to provide a more dynamic and realistic view of the molecular interactions compared to the static picture offered by docking alone. nih.govuni-halle.de Conformational analysis of 2-substituted piperazines has also shown that an axial conformation is often preferred, which can be further stabilized by intramolecular hydrogen bonds. nih.gov Such simulations for 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol would be crucial for assessing the stability of its binding to potential protein targets and understanding its conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing physicochemical descriptors, these models can predict the activity of novel compounds and guide the design of more effective molecules. nih.govnih.gov

For classes of compounds including phenylpiperazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In a study on CCR1 antagonists, a receptor-guided CoMFA model was developed with good statistical significance (q²=0.640; r²=0.932). nih.gov The contour maps generated from such models identify regions where steric or electrostatic modifications to the molecule could enhance or diminish its biological activity. nih.gov Another study on 4-phenylpiperazines used partial least squares (PLS) regression to model their in vivo effects on the dopaminergic system, successfully creating predictive QSAR models. nih.gov These approaches could be applied to a series of analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol to predict their activity and optimize their structure for a specific biological target.

| QSAR Model Type | Compound Class | Cross-validation Coefficient (q²) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Ligand-based CoMFA | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones | 0.606 | 0.968 | nih.gov |

| Receptor-guided CoMFA | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones | 0.640 | 0.932 | nih.gov |

Analytical Methodologies for Detection and Quantification in Research Studies

Chromatographic Techniques (e.g., HPLC, SFC) for Purity and Enantiomeric Excess Assessment

No studies were found that describe the use of High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for the analysis of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol. Information regarding stationary phases, mobile phases, detection methods, and validation parameters for purity or enantiomeric excess assessment is not available.

Mass Spectrometry-Based Methods for Identification and Quantification in Complex Research Matrices

There is a lack of published research on the use of mass spectrometry (MS) for the identification and quantification of this compound in any matrix. Details on ionization techniques, mass analyzers, fragmentation patterns, or validated quantitative methods are absent from the scientific literature.

Spectrophotometric and Spectrofluorometric Assays for In Vitro Research

No literature could be located that details the development or application of spectrophotometric or spectrofluorometric assays for the detection or quantification of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol in in vitro research settings.

Without dedicated research on this specific compound, a scientifically rigorous and detailed article on its analytical methodologies cannot be compiled.

Future Research Directions and Emerging Opportunities

Exploration of Novel Biological Targets for Piperazine-Ethanol Scaffolds

The piperazine-ethanol scaffold, as exemplified by 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol, holds considerable promise for interacting with a wide array of biological targets. The inherent structural flexibility and the presence of nitrogen atoms that can be protonated at physiological pH allow these molecules to engage in various intermolecular interactions, such as hydrogen bonding and ionic interactions, with biological macromolecules.

Future research should systematically explore the interaction of this scaffold with a range of novel biological targets implicated in various disease states. Based on the known activities of related arylpiperazine derivatives, promising areas of investigation include:

Oncological Targets: Arylpiperazine derivatives have demonstrated cytotoxic activities against various cancer cell lines. mdpi.comnih.gov For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in breast cancer cells. nih.gov Future studies could investigate the efficacy of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol and its analogs against a panel of cancer cell lines, with a focus on novel targets in cancer signaling pathways. The structure-activity relationship (SAR) data from such studies could reveal that the m-tolyl group may influence selectivity for specific cancer cell types. mdpi.com

Neuropsychiatric Disorders: The tolylpiperazine moiety is a common feature in compounds targeting central nervous system (CNS) receptors. For example, some tolylpiperazine derivatives have been investigated as antagonists for oxytocin (B344502) receptors, which are implicated in social behavior and neuropsychiatric conditions. nih.gov A comprehensive screening of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol against a panel of CNS receptors and transporters could uncover novel therapeutic potential for conditions like anxiety, depression, or schizophrenia.

Multidrug Resistance (MDR) Proteins: The drug efflux pump P-glycoprotein (P-gp) is a key contributor to multidrug resistance in cancer. Interestingly, the 4-tolylpiperazine moiety has been identified as a potential "privileged substructure" for P-gp inhibitors. acs.org This suggests that 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol could be a valuable starting point for the development of novel MDR modulators.

To facilitate this exploration, a hypothetical screening cascade for novel analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol could be envisioned as follows:

| Screening Stage | Assay Type | Potential Targets | Hypothetical Analogue | Illustrative Endpoint |

| Primary Screen | In vitro cell viability | Panel of cancer cell lines (e.g., PC-3, LNCaP, DU145) mdpi.com | Analogue with fluoro-substitution on the tolyl ring | IC50 < 10 µM |

| Secondary Screen | Receptor binding assays | Dopamine (B1211576) (D2, D3), Serotonin (B10506) (5-HT1A, 5-HT2A) receptors | Analogue with a modified ethanol (B145695) chain | Ki < 100 nM |

| Tertiary Screen | Enzyme inhibition assays | P-glycoprotein (P-gp) ATPase activity acs.org | Dimeric analogue of the parent compound | Inhibition of verapamil-stimulated ATPase activity |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of piperazine (B1678402) derivatives can be achieved through various established methods. However, to fully explore the chemical space around the 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol scaffold, the development of more advanced and efficient synthetic strategies is crucial.

Future synthetic efforts should focus on methodologies that allow for the rapid and diverse modification of the core structure. Key areas for development include:

Late-Stage Functionalization: Developing methods for the selective modification of the tolyl ring and the piperazine core at a late stage of the synthesis would enable the rapid generation of a library of analogues for SAR studies. This could involve C-H activation strategies to introduce a variety of substituents on the aromatic ring.

Asymmetric Synthesis: The ethanol side chain of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol is achiral. Introducing chirality into this side chain could lead to stereospecific interactions with biological targets, potentially enhancing potency and selectivity. The development of efficient asymmetric synthetic routes to chiral analogues is therefore a key future direction.

Flow Chemistry and Automation: The use of microreactors and automated synthesis platforms can significantly accelerate the synthesis and purification of novel analogues. researchgate.net This would be particularly valuable for generating large libraries of compounds for high-throughput screening.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Strategy | Description | Advantages | Challenges |

| Classical N-alkylation | Reaction of m-tolylpiperazine with a suitable 2-carbon electrophile (e.g., 2-bromoethanol). | Straightforward, readily available starting materials. | Limited scope for diversification of the ethanol chain. |

| Reductive Amination | Reaction of a piperazine derivative with a suitable aldehyde followed by reduction. | Allows for greater diversity in the side chain. | May require protection of other functional groups. |

| Multi-component Reactions | Combining three or more reactants in a single step to generate complex molecules. researchgate.net | High efficiency, rapid generation of complexity. | Can be challenging to optimize reaction conditions. |

| Photoredox Catalysis | Using light to enable novel chemical transformations. | Mild reaction conditions, access to unique reactivity. | Requires specialized equipment. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol.

Future research in this area should focus on:

Predictive Modeling: Developing and training ML models on existing datasets of arylpiperazine derivatives to predict their biological activities, pharmacokinetic properties (ADME), and potential toxicity. These models can then be used to virtually screen large libraries of hypothetical analogues of 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Utilizing generative AI models to design novel molecules based on the 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol scaffold with desired properties. These models can explore a vast chemical space and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

SAR Analysis: Employing AI-driven tools to analyze the structure-activity relationships within a series of synthesized analogues. This can help to identify the key molecular features that contribute to biological activity and guide the design of more potent and selective compounds.

The following table illustrates how AI and ML could be integrated into the drug discovery pipeline for this compound class:

| AI/ML Application | Description | Expected Outcome |

| QSAR Modeling | Develop quantitative structure-activity relationship models based on experimental data from known piperazine derivatives. | Prediction of the biological activity of novel, unsynthesized analogues. |

| Generative Adversarial Networks (GANs) | Train a GAN to generate novel molecular structures with similar properties to 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol. | A diverse set of novel chemical entities with predicted high activity and drug-like properties. |

| Molecular Docking and Simulation | Use ML-enhanced docking algorithms to predict the binding mode and affinity of analogues to their biological targets. | Prioritization of compounds for synthesis based on their predicted binding interactions. |

Mechanistic Elucidation of Observed Biological Activities through Advanced Research Techniques

Should initial screenings reveal significant biological activity for 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol or its analogues, a deep understanding of their mechanism of action at the molecular level will be paramount for their further development as therapeutic agents.

Future research should employ a range of advanced techniques to elucidate these mechanisms, including:

Structural Biology: Determining the co-crystal structure of active compounds bound to their protein targets using X-ray crystallography or cryo-electron microscopy. This would provide a detailed, atomic-level understanding of the binding interactions and guide further structure-based drug design.

Biophysical Techniques: Using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compounds and their targets.

Cellular and Molecular Biology: Employing a suite of cell-based assays, such as Western blotting, qPCR, and reporter gene assays, to investigate the downstream effects of target engagement on cellular signaling pathways. For example, if a compound shows anticancer activity, these techniques could be used to determine if it induces apoptosis, inhibits cell proliferation, or affects other cancer-related pathways. biochemjournal.com

Chemoproteomics: Utilizing chemical probes based on the 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol scaffold to identify the direct binding partners of the compound in a cellular context.

A proposed workflow for mechanistic elucidation is outlined below:

| Research Question | Advanced Technique | Information Gained |

| What is the direct molecular target? | Affinity chromatography with an immobilized analogue. | Identification of binding proteins from a cell lysate. |

| How does the compound bind to its target? | X-ray crystallography of the compound-protein complex. | Atomic-level details of the binding site and interactions. |

| What are the downstream cellular effects? | RNA sequencing (RNA-Seq) of treated cells. | Global changes in gene expression in response to the compound. |

| Is the compound selective for its target? | Kinome-wide or receptome-wide screening. | A profile of the compound's selectivity across a broad range of related proteins. |

Q & A

Q. What are the standard synthetic routes for 2-(4-(m-tolyl)piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of 4-(m-tolyl)piperazine with 2-chloroethanol under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the piperazine nitrogen, facilitating alkylation. Reaction optimization involves controlling temperature (60–80°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometric ratios to improve yield (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ethanol -OH at δ 1.5–2.0 ppm) and confirms substitution patterns .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 261.2) and fragmentation patterns .

- IR Spectroscopy: Identifies functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, piperazine C-N stretches at 1200–1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include:

- Receptor binding assays (e.g., 5-HT1A, α-adrenergic receptors) using radioligand displacement to assess affinity (Ki values) .

- Cytotoxicity profiling (MTT assay) in cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

- Solubility and logP measurements to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How does the m-tolyl substituent influence receptor binding selectivity compared to other arylpiperazines?

The m-tolyl group enhances lipophilicity (logP ~2.5) and steric interactions, potentially increasing affinity for serotonin receptors (e.g., 5-HT1A) over dopamine receptors. Computational docking (AutoDock Vina) can model binding poses in receptor active sites, with scoring functions (ΔG < -8 kcal/mol) indicating strong interactions. Comparative studies with para-substituted analogs reveal meta-substitution reduces off-target binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-response re-evaluation: Test compound purity (>95%) and use standardized assay protocols (e.g., consistent cell lines, incubation times).

- Metabolic stability analysis: Assess hepatic microsomal degradation to explain discrepancies in in vivo vs. in vitro efficacy .

- Orthogonal assays: Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCR activity) to confirm mechanism .

Q. How can computational methods predict the compound’s interaction with non-traditional targets (e.g., enzymes)?

Molecular dynamics simulations (AMBER/CHARMM) and QSAR models can map interactions with enzymes like monoamine oxidases (MAOs). Key parameters include:

- Binding free energy calculations (MM/PBSA) to rank target affinity.

- Pharmacophore modeling to identify critical hydrogen-bonding (piperazine N-H) and hydrophobic (m-tolyl methyl) features .

Methodological Challenges and Solutions

Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?

Common issues include incomplete alkylation due to moisture-sensitive intermediates or side reactions (e.g., ethanol oxidation). Solutions:

- Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Monitor reactions via TLC or HPLC-MS to terminate at optimal conversion .

Q. What analytical approaches differentiate stereoisomers or conformational polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.